
Lipoxin B4 methyl ester
Overview
Description
Lipoxin B4 methyl ester is a derivative of lipoxin B4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are known for their anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation. This compound retains these properties and is often used in scientific research to study the mechanisms of inflammation and resolution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lipoxin B4 methyl ester typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The key steps include:
Oxidation of arachidonic acid: This is catalyzed by 5-lipoxygenase to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
Conversion to leukotriene A4: 5-HPETE is further converted to leukotriene A4 by the same enzyme.
Formation of lipoxin B4: Leukotriene A4 is then converted to lipoxin B4 through the action of 12-lipoxygenase or 15-lipoxygenase.
Methylation: Finally, lipoxin B4 is methylated to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Sonogashira Coupling
A critical step in LXB4-ME synthesis involves the Sonogashira cross-coupling reaction to construct the conjugated tetraene system. This reaction couples a terminal alkyne with a vinyl iodide under palladium catalysis:
textLXB4-ME Intermediate + Vinyl Iodide → Coupled Product (89% yield) [4][5]
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: THF/H₂O
-
Temperature: 60°C
Noyori Asymmetric Hydrogenation
Stereoselective reduction of ketones to secondary alcohols is achieved via Noyori hydrogenation, ensuring the correct (S)-configuration at C5 and C15:
textKetone Intermediate → (S)-Alcohol (38–62% yield, 99.6% diastereomeric excess) [2][6][8]
Conditions :
-
Catalyst: RuCl₂[(R)-DM-BINAP][(R)-DAIPEN]
-
Pressure: 20 bar H₂
-
Solvent: i-PrOH
Hydrosilylation/Proto-desilylation
To install the tetraene system while avoiding over-reduction, a hydrosilylation/proto-desilylation sequence is employed:
textAlkyne Intermediate → (E,Z,E,E)-Tetraene (56% yield) [4][5]
Conditions :
-
Catalyst: Karstedt’s catalyst (Pt)
-
Silane: Ethoxy(dimethyl)silane
-
Solvent: CH₂Cl₂
Stability and Degradation Reactions
LXB4-ME is highly sensitive to light, oxygen, and temperature, necessitating specialized handling:
Oxidation
Exposure to air leads to oxidation of hydroxyl groups, forming ketones or hydroperoxides:
textLXB4-ME → Oxidized Metabolites (e.g., 13,14-dihydro-LXB4) [2][9]
Key Enzyme : 15-hydroxyprostaglandin dehydrogenase (15-PGDH) accelerates oxidation .
Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or enzymatic conditions to yield lipoxin B4 (free acid):
textLXB4-ME → LXB4 + Methanol [6]
Conditions :
-
Enzyme: Esterases
-
pH: 7.4 (physiological conditions)
Functionalization and Derivatization
LXB4-ME serves as a precursor for bioactive analogues with enhanced stability:
Aromatic Core Substitution
Replacing the triene core with aromatic/heteroaromatic rings improves metabolic stability:
textLXB4-ME → Benzo-LXB4 or Pyrido-LXB4 (70–81% yield) [2][8]
Methods :
-
Suzuki-Miyaura coupling
-
Microwave-assisted cross-coupling
Esterification/Protection
Temporary protection of hydroxyl groups (e.g., acetonide or TIPS ethers) prevents undesired side reactions during synthesis .
Table 1: Synthetic Reaction Yields and Conditions
Table 2: Metabolic Degradation Pathways
Pathway | Enzyme/Agent | Product | Half-Life | Source |
---|---|---|---|---|
Oxidation | 15-PGDH | 13,14-dihydro-LXB4 | <1 hr | |
Hydrolysis | Esterases | LXB4 (free acid) | 2–4 hrs | |
Photooxidation | UV Light | Peroxides/Epoxides | N/A |
Scientific Research Applications
Anti-Inflammatory Properties
LXB4 ME is recognized for its role as an anti-inflammatory agent. It is derived from lipoxins, which are lipid mediators synthesized from arachidonic acid through lipoxygenase pathways. These compounds play a crucial role in resolving inflammation, making them promising candidates for treating various inflammatory conditions.
- Mechanism of Action : LXB4 ME exerts its anti-inflammatory effects by modulating immune cell responses. It inhibits the activation of T cells and the release of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level . Additionally, it regulates neutrophil chemotaxis and promotes apoptosis in neutrophils, facilitating the resolution of inflammation .
- Case Studies : In models of asthma and bronchitis, LXB4 ME has demonstrated efficacy in reducing airway inflammation and promoting tissue repair. Studies indicate that treatment with LXB4 ME leads to decreased histamine release from mast cells, which is pivotal in allergic responses .
Neuroprotection
Recent research highlights the neuroprotective effects of LXB4 ME. It has been shown to provide protection against neuroinflammatory processes associated with neurodegenerative diseases.
- Mechanism : LXB4 ME enhances memory B cell antibody production, which is crucial for immune responses in the central nervous system (CNS). This contrasts with other lipoxins like LXA4, which inhibit antibody production . The regulation of NLRP3 inflammasome activity by LXB4 further supports its role in neuroprotection .
- Research Findings : Experimental studies have indicated that LXB4 ME can mitigate damage in models of neuroinflammation and may have potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .
Synthesis and Development of Analogues
The synthesis of LXB4 ME and its analogues is an active area of research aimed at enhancing its therapeutic efficacy.
- Synthetic Strategies : Recent advancements include the asymmetric synthesis of various LXB4 mimetics, which have been developed to improve stability and bioactivity. These analogues are designed to resist rapid degradation while retaining their anti-inflammatory properties .
- Potential Applications : The development of stable analogues could lead to new therapies for chronic inflammatory diseases, as these compounds may offer improved pharmacokinetic profiles compared to natural lipoxins .
Clinical Implications
The clinical implications of LXB4 ME are broad, encompassing various therapeutic areas:
- Respiratory Diseases : Given its anti-inflammatory properties, LXB4 ME could be beneficial in managing chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cardiovascular Health : Research indicates that LXB4 ME may play a role in regulating inflammatory responses in cardiovascular diseases, potentially offering new avenues for treatment .
Data Tables
Application Area | Mechanism | Potential Benefits |
---|---|---|
Anti-Inflammatory | Inhibits T cell activation | Reduces inflammation in asthma and bronchitis |
Neuroprotection | Enhances antibody production | Protects against neurodegenerative diseases |
Synthesis of Analogues | Asymmetric synthesis | Improves stability and bioactivity |
Clinical Implications | Modulates immune responses | Potential treatments for respiratory and cardiovascular diseases |
Mechanism of Action
Lipoxin B4 methyl ester exerts its effects by interacting with specific receptors on the surface of immune cells. The primary receptor is formyl peptide receptor 2 (FPR2). Binding to FPR2 triggers a cascade of intracellular signaling events that lead to the resolution of inflammation. This includes the inhibition of pro-inflammatory cytokines, promotion of anti-inflammatory cytokines, and enhancement of phagocytosis of apoptotic cells .
Comparison with Similar Compounds
Similar Compounds
Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.
15-epi-lipoxin B4: An epimer of lipoxin B4 with enhanced stability.
Resolvins: Derived from omega-3 fatty acids, also involved in resolving inflammation.
Uniqueness
Lipoxin B4 methyl ester is unique due to its specific interaction with FPR2 and its potent anti-inflammatory effects. Unlike other lipid mediators, it has a distinct structure that allows for targeted therapeutic applications .
Biological Activity
Lipoxin B4 methyl ester (LXB4-ME) is a bioactive lipid mediator derived from arachidonic acid, part of the lipoxin family known for their potent anti-inflammatory and pro-resolving properties. This article explores the biological activities of LXB4-ME, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
LXB4-ME exerts its biological effects through various mechanisms:
- Receptor Activation : LXB4-ME interacts with specific receptors such as the lipoxin A4 receptor (ALX/FPR2), which mediates its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and promoting apoptosis in neutrophils .
- Inhibition of Inflammation : It has been shown to reduce levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
- Neuroprotective Effects : In models of neurological injury, LXB4-ME has demonstrated the ability to protect the blood-brain barrier (BBB) and reduce neuronal apoptosis, highlighting its potential in treating conditions like traumatic brain injury and ischemic stroke .
2. Therapeutic Potential
The therapeutic implications of LXB4-ME span various fields, particularly in neuroprotection and inflammation resolution:
- Neuroprotection : Studies indicate that LXB4-ME can significantly improve neurological outcomes following intracerebral hemorrhage (ICH) by reducing cerebral edema and neuronal death . The compound's ability to modulate inflammatory responses in the brain positions it as a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Applications : The compound's role in inhibiting neutrophil chemotaxis and cytokine release suggests potential applications in chronic inflammatory diseases such as arthritis and asthma .
3. Research Findings
Recent studies have provided substantial evidence regarding the efficacy of LXB4-ME:
Case Studies
- Intracerebral Hemorrhage Model : In a controlled study with 120 adult rats, treatment with LXB4-ME significantly reduced neurological deficits measured by modified neurological severity scores (mNSS) compared to vehicle-treated groups. The high-dose group showed notable improvements in motor function and reduced neuronal apoptosis .
- Neurodegenerative Disease Models : LXB4-ME has been investigated for its protective effects against excitotoxicity in neuronal cultures. The compound was found to enhance cell viability significantly when neurons were subjected to glutamate-induced stress, indicating its potential utility in neurodegenerative conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols and characterization methods for Lipoxin B4 methyl ester?
LXB4-ME synthesis typically involves esterification of native LXB4 to enhance lipid solubility and stability. Key steps include:
- Synthetic routes : Use of methyl esterification reagents (e.g., diazomethane) under anhydrous conditions to preserve the conjugated tetraene structure .
- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification .
- Critical parameters : Reaction temperature (<0°C to prevent oxidation) and inert atmosphere (argon/nitrogen) to maintain compound integrity .
Q. What analytical techniques are recommended to confirm the purity and stability of LXB4-ME in experimental settings?
- Purity assessment : HPLC with UV detection at 270–300 nm (absorption maxima for conjugated tetraenes) .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via LC-MS to identify degradation products .
- Storage : Lyophilized form at -80°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers investigate the anti-inflammatory mechanisms of LXB4-ME in preclinical models?
- Experimental design :
- In vitro : Use human neutrophils or macrophages to assess LXB4-ME’s inhibition of NF-κB signaling (e.g., via ELISA for pro-inflammatory cytokines like TNF-α) .
- In vivo : Rodent models of neuroinflammation (e.g., intracerebral hemorrhage) with LXB4-ME administered intravenously. Measure outcomes like blood-brain barrier (BBB) integrity (via Evans Blue assay) and neurological deficits .
Q. What statistical approaches are optimal for resolving contradictions in LXB4-ME efficacy across studies?
- Data normalization : Express protein levels as ratios to housekeeping genes (e.g., β-actin) to control for variability .
- Analysis : One-way ANOVA with Tukey’s post hoc test for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance (p < 0.05) .
- Meta-analysis : Aggregate data from studies using standardized models (e.g., similar dosages: 0.1–10 µg/kg) to identify dose-response trends or species-specific effects .
Q. How can researchers identify LXB4-ME’s receptor targets and downstream signaling pathways?
- Receptor binding assays : Use radiolabeled LXB4-ME in competitive binding studies with candidate receptors (e.g., ALX/FPR2) .
- Pathway analysis : RNA sequencing or phosphoproteomics to map changes in inflammatory mediators (e.g., COX-2, MMP-9) .
- Knockout models : Validate receptor specificity using FPR2-/- mice to assess loss of LXB4-ME activity .
Q. What experimental strategies address the limited bioavailability of LXB4-ME in vivo?
- Formulation optimization : Nanoemulsions or liposomes to enhance plasma half-life .
- Pharmacokinetic studies : LC-MS/MS to track metabolite formation (e.g., free LXB4) in blood/brain homogenates over time .
Q. Tables for Key Data
Table 1 : Comparative Efficacy of LXB4-ME in Preclinical Inflammation Models
Model System | Dose Range | Key Outcome (vs. Control) | Reference |
---|---|---|---|
Rat ICH | 10 µg/kg, IV | ↓ Neurological deficits (40%) | |
Human Neutrophils | 1 µM | ↓ Superoxide generation (70%) |
Table 2 : Recommended Analytical Methods for LXB4-ME
Parameter | Technique | Critical Considerations |
---|---|---|
Purity | HPLC-UV | Column: C18; λ = 280 nm |
Stability | LC-MS | Monitor m/z = 369.5 (parent ion) |
Receptor Binding | Radioligand | Use [³H]-LXB4-ME, Kd calculation |
Q. Methodological Frameworks
- PICO (Population, Intervention, Comparison, Outcome) : Define interventions (e.g., LXB4-ME vs. dexamethasone) and outcomes (e.g., cytokine reduction) for clinical relevance .
- FINER Criteria : Ensure feasibility (e.g., synthesis scalability) and novelty (e.g., unexplored pathways like resolvin interactions) .
Properties
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.